5-(4-(Tert-butyl)phenyl)thiazol-2-amine
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Overview
Description
5-(4-(Tert-butyl)phenyl)thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction of 4-(tert-butyl)benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-(Tert-butyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may inhibit enzymes like tyrosine kinases, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
5-(4-(Tert-butyl)phenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its tert-butyl group, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C13H16N2S |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
PVISXKCBGAKYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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